Piperazine-2-thione

Coordination Chemistry Magnetic Materials Spin Crossover

Researchers requiring precise control over metal coordination environments face substitution limitations with oxygen or dithione analogs. Piperazine-2-thione delivers a mono-thione 'soft' donor atom for tunable spin states and heteroleptic complex formation. - Enables high-spin Fe/Co complexes vs. low-spin from dithiones - Facilitates heteroleptic (mixed-ligand) coordination spheres - Thiol tautomer allows post-synthetic alkylation/arylation Available in research quantities with purity verified by HPLC.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
Cat. No. B12107080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2-thione
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1CNC(=S)CN1
InChIInChI=1S/C4H8N2S/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)
InChIKeyCNMSOWSDPDRHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2-thione: Baseline Properties and Strategic Role


Piperazine-2-thione (CAS 18903-84-9) is a fundamental heterocyclic compound with the molecular formula C₄H₈N₂S, characterized by a six-membered piperazine ring where a thione (C=S) group replaces the carbonyl oxygen found in its more common analog, 2-piperazinone. This structural modification from an oxygen to a sulfur atom fundamentally alters its electronic profile, polarity, and metal-binding capabilities . It is typically synthesized through the reaction of piperazine with carbon disulfide (CS₂) or via the reduction of 2-piperazinone oxime followed by treatment with hydrogen sulfide [1]. Its primary utility lies in its role as a versatile building block for synthesizing more complex molecules, including ligands for coordination chemistry, pharmaceutical intermediates, and precursors for organic materials [2].

Synthetic Utility Thione building block for N,S-heterocyclic ligands and coordination complexes
Coordination Chemistry Soft S-donor site enables tuning of metal spin and oxidation states
Derivatization Handle Thione–thiol tautomerism provides a nucleophilic –SH site for further modification

Why Piperazine-2-thione Cannot Be Casually Substituted


In-class substitution of piperazine-2-thione with its oxygen analog (2-piperazinone) or dithione derivative (2,3-piperazinedithione) is not possible without fundamentally altering a system's key performance attributes. The single-atom substitution of sulfur for oxygen introduces a 'softer' and more polarizable donor atom, which significantly modifies the ligand's σ-donor and π-acceptor capabilities [1]. This directly impacts the coordination geometry, metal oxidation states, and magnetic properties of resulting complexes, as demonstrated in direct comparative studies with structurally analogous ligands [2]. For applications in corrosion inhibition, computational models show that the presence of the thione sulfur is critical for strong adsorption onto metal surfaces, a property that is not transferable to non-sulfur analogs [3]. Therefore, selecting the specific thione analog is essential for achieving desired and predictable outcomes in both coordination chemistry and materials science applications.

Replacing with 2-piperazinone (O analog) alters donor hardness and coordination geometry
Dithione analog may shift spin-state outcomes from high-spin to low-spin in Fe/Co complexes
Corrosion inhibition performance predicted for thione may not transfer to non-sulfur analogs

Quantifiable Differential Evidence


Magnetic and Oxidation State Control in Fe/Co Complexes

In a direct head-to-head comparison of iron complexes formed with the mono-thione ligand Me2pipto (a piperazine-2-thione derivative) and the dithione ligand Me2pipdt, the single sulfur substitution dictates the metal's spin state and oxidation state. Complexes formed with the mono-thione ligand consistently yielded high-spin (HS) states, while those with the dithione ligand yielded low-spin (LS) states under identical conditions [1].

Spin State Control
Head-to-head
High-spin (HS) for mono-thione ligand vs. Low-spin (LS) for dithione ligand
Supports spin-state tuning in magnetic materials research
Solid-state magnetic susceptibility; DFT validation
Coordination Chemistry Magnetic Materials Spin Crossover

Coordination Complex Stoichiometry with Iron

The outcome of the reaction with an iron(III) source (FeCl3) differs markedly depending on the ligand's sulfur content. The mono-thione ligand Me2pipto yields a heteroleptic complex, whereas the dithione ligand Me2pipdt yields a homoleptic complex. This demonstrates a profound difference in the coordination behavior and reaction thermodynamics between the two ligand classes [1].

Complex Stoichiometry
Head-to-head
Heteroleptic [Fe(Me₂pipto)₂Cl₂]⁺ vs. Homoleptic [Fe(Me₂pipdt)₃]²⁺
Guides synthetic strategy for mixed-ligand complexes
Reaction with FeCl₃ under similar conditions
Coordination Chemistry Ligand Design Metal Complex Synthesis

Tautomeric Equilibrium: Thione vs. Thiol Form

Unlike its oxygen analog, piperazine-2-one, which exists predominantly as a single tautomer, piperazine-2-thione is in a quantifiable tautomeric equilibrium with its thiol form (piperazine-2-thiol). This equilibrium is thermodynamically driven, with the thione form being generally more stable. This property, which is a direct consequence of the sulfur atom, influences its reactivity and binding modes .

Tautomeric Equilibrium
Class-level
Thione (major) ⇌ Thiol (minor); oxygen analog exists as single keto form
Thiol tautomer enables additional nucleophilic derivatization
Data to verify; exact K_eq not reported
Medicinal Chemistry Organic Synthesis Property Prediction

Predicted Corrosion Inhibition Efficacy: Piperazine-thione Core vs. Non-Sulfur Analogs

Computational quantum chemical studies predict that the presence of a sulfur atom in the piperazine ring significantly enhances its corrosion inhibition potential for steel in acidic environments compared to non-sulfur or oxygen-only analogs. Key quantum chemical descriptors correlate with higher adsorption capacity and thus higher inhibition efficiency [1].

Corrosion Inhibition Descriptors
Cross-study comparable
Lower HOMO–LUMO gap, higher dipole moment vs. non-sulfur analogs
Supports screening of sulfur-containing inhibitors
Semi-empirical calculations; experimental validation needed
Corrosion Science Materials Chemistry Computational Chemistry

Optimal Application Scenarios


Tunable Magnetic Materials and Spin-Crossover Complexes

Researchers developing new magnetic materials can utilize piperazine-2-thione or its N-substituted derivatives as a key ligand. As demonstrated by direct comparative evidence, its mono-thione structure provides a distinct 'soft' donor environment that promotes high-spin states in iron and cobalt complexes, in contrast to the low-spin states induced by dithione analogs. This tunability, achieved by controlling the sulfur content of the ligand framework, is invaluable for creating switchable materials where magnetic properties can be altered by an external stimulus [1].

Heteroleptic Metal Complex Synthesis

In coordination chemistry, the goal is often to create metal complexes with specific, non-homoleptic coordination spheres. Direct comparison shows that piperazine-2-thione-derived ligands facilitate the formation of heteroleptic complexes (e.g., [FeIII(Me2pipto)2Cl2]+) when reacted with certain metal salts, whereas its dithione counterpart yields a homoleptic product. This distinct reactivity makes piperazine-2-thione the ligand of choice for synthetic strategies targeting complexes with mixed ligand environments, which are often crucial for catalytic or functional properties [1].

Diverse Derivative Libraries via Thiol Tautomer

Medicinal and synthetic chemists aiming to build diverse compound libraries can leverage the unique tautomeric equilibrium of piperazine-2-thione. Unlike its oxygen analog (2-piperazinone), the presence of the thiol tautomer (piperazine-2-thiol) offers a secondary, highly nucleophilic thiol (-SH) group for further functionalization (e.g., alkylation, arylation, oxidation to disulfides). This dual reactivity from a single core structure expands the accessible chemical space and enables the creation of more varied derivatives, a key advantage in drug discovery and probe development [1].

Application
Selection Property
Validation Focus
Magnetic materials research
Spin-state tunability via S-donor ligand
Magnetic susceptibility and spin-crossover endpoints
Mixed-ligand complex synthesis
Heteroleptic complex formation propensity
Complex composition and metal oxidation state
Derivative library expansion
Thione–thiol tautomerism for dual reactivity
Thiol functionalization and product diversity

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